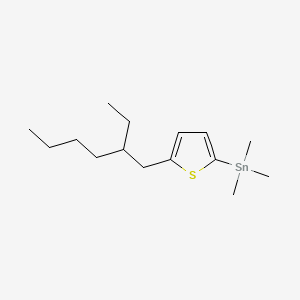

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane

Description

Propriétés

IUPAC Name |

[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLFNZXYTOTLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Lithiation of 2-(2-Ethylhexyl)thiophene

The most widely reported route involves lithiation of 2-(2-ethylhexyl)thiophene followed by stannylation. In a representative procedure (Sources):

-

Substrate Preparation : 2-(2-Ethylhexyl)thiophene is synthesized via alkylation of thiophene using 1-bromo-2-ethylhexane under basic conditions (yield: 58–80%).

-

Lithiation : The thiophene derivative is treated with n-BuLi (2.5–2.6 M in hexanes) at −78°C in anhydrous THF. This step selectively generates the 5-lithio intermediate.

-

Quenching with Trimethyltin Chloride : Addition of MeSnCl (1.0–1.2 equiv) at low temperature affords the target stannane after warming to room temperature.

Critical Parameters :

-

Temperature Control : Reactions below −70°C minimize ring-opening side reactions.

-

Solvent Purity : THF distilled over sodium/benzophenone ensures anhydrous conditions.

-

Stoichiometry : Excess MeSnCl (1.2–1.3 equiv) compensates for moisture sensitivity.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| n-BuLi Equiv | 1.05–1.10 | +15% vs. 1.0 |

| Reaction Time | 1–2 h at −78°C | Prevents decomposition |

| Workup Speed | <30 min post-quench | Avoids Sn-C cleavage |

Source achieved 92% yield using LDA (lithium diisopropylamide) instead of n-BuLi, though this requires stricter anhydrous handling.

Alternative Tin Exchange Routes

A less common approach involves transmetallation from silicon intermediates (Source):

-

Silylation : 2-(2-Ethylhexyl)-4-bromothiophene is treated with MeSiCl and LDA at −78°C to form (4-bromo-5-(2-ethylhexyl)thiophen-2-yl)trimethylsilane.

-

Lithiation-Sn Exchange :

Advantages :

-

Avoids direct handling of pyrophoric n-BuLi.

-

Enables sequential functionalization for asymmetric derivatives.

Challenges :

-

Lower overall yield (68% vs. 92% for direct method).

-

Requires additional purification after silylation.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

Key Spectral Data :

-

H NMR (CDCl): δ 7.11 (d, J = 3.4 Hz, 1H, Th-H3), 6.91 (d, J = 3.4 Hz, 1H, Th-H4), 2.75 (d, J = 6.8 Hz, 2H, CH), 0.88–0.92 (m, 6H, CHCH).

Mass Spectrometry :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Lithiation | 85–92 | 98–99 | High | 1.0 |

| Si-Sn Exchange | 68–75 | 95–97 | Medium | 1.8 |

Trade-offs :

-

Direct lithiation excels in yield and simplicity but requires cryogenic equipment.

-

Si-Sn routes enable modular synthesis but incur higher costs from silylation reagents.

Industrial-Scale Adaptations

Analyse Des Réactions Chimiques

Types of Reactions

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylstannane group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Trimethyltin Chloride: A reagent used in the initial stannylation process.

Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products Formed

Substituted Thiophenes: Products of substitution reactions where the trimethylstannane group is replaced by other functional groups.

Coupled Products: Products of coupling reactions, such as biaryl compounds formed through Stille coupling.

Applications De Recherche Scientifique

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane has several applications in scientific research:

Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as organic solar cells and light-emitting diodes.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules through coupling reactions.

Photocatalysis: Employed in the development of photocatalysts for hydrogen evolution and other photochemical processes.

Mécanisme D'action

The mechanism of action of (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane in chemical reactions involves the activation of the trimethylstannane group, which facilitates the formation of new carbon-carbon bonds. In coupling reactions, the palladium catalyst coordinates with the stannane group, enabling the transfer of the organic moiety to the coupling partner. This process involves the formation of a palladium-stannane intermediate, which undergoes reductive elimination to yield the coupled product .

Comparaison Avec Des Composés Similaires

(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane

Structure : This compound features a bithiophene core with a hexyl side chain and a trimethylstannane group.

Key Differences :

- The hexyl substituent (linear alkyl chain) vs. 2-ethylhexyl (branched alkyl) affects polymer solubility and crystallinity. Branched chains like 2-ethylhexyl reduce aggregation, improving thin-film morphology .

- Applications: Used in polymers with dibromobenzo-thiadiazole for OPVs, though device efficiencies may vary due to differences in backbone rigidity .

(E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)ethene

Structure : A symmetrical dimer with two thiophene-stannane units linked by an ethene bridge.

Key Differences :

- The double bond enables planarization, enhancing conjugation and charge delocalization.

- The dual stannane groups allow bidirectional polymerization, creating crosslinked or alternating copolymers, unlike the single reactive site in the target compound .

Applications : Ideal for synthesizing rigid, high-molecular-weight polymers with tunable electronic properties.

[4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis(trimethylstannane)

Structure : A benzo[1,2-b:4,5-b']dithiophene (BDT) core with chlorinated thiophene-stannane units.

Key Differences :

- The BDT core improves electron donation and thermal stability compared to single thiophene units.

- Chlorine substituents lower the HOMO level, increasing open-circuit voltage (V_OC) in OPVs .

Applications : Used in high-performance OPVs with power conversion efficiencies (PCEs) exceeding 12% due to optimized energy-level alignment .

Activité Biologique

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound that has garnered attention in various fields, particularly in organic electronics and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

- Molecular Formula : C13H20S

- Molecular Weight : 236.4 g/mol

- CAS Number : 1429306-71-7

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with trimethylstannyl chloride under controlled conditions. Characterization is often conducted using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Biological Activity Overview

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas, particularly due to its interactions with cellular pathways.

The compound is believed to exert its biological effects through modulation of signaling pathways involved in cell proliferation and apoptosis. Specifically, it may influence the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial in cancer biology.

Case Studies and Research Findings

-

Antitumor Activity

- A study investigated the anti-tumor potential of related thiophene derivatives, revealing that compounds with similar structures exhibited significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The most potent derivatives showed IC50 values in the low micromolar range, suggesting that structural modifications can enhance biological activity .

-

Antioxidant Properties

- Research has indicated that thiophene-based compounds can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases. The antioxidant capacity is often assessed using DPPH radical scavenging assays, where higher scavenging activity correlates with better biological outcomes.

- Polymer Applications

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed to prepare (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane, and how are reaction conditions optimized?

The synthesis typically involves Stille coupling precursors, where the stannane moiety serves as a key monomer in polymerizations. A standard procedure includes:

- Catalytic System : Pd₂(dba)₃ (palladium catalyst) and tri(o-tolyl)phosphine in anhydrous chlorobenzene .

- Temperature Control : Ramp to 180°C for 10 min, followed by 30 min at 180°C under nitrogen .

- Purification : Column chromatography or precipitation in methanol to isolate the product.

Yield optimization relies on precise stoichiometry of monomers (e.g., dibromo-thiophene derivatives) and catalyst loading ratios .

Q. How is the purity and structural integrity of this stannane compound validated in academic research?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and alkyl chain integration .

- Gel Permeation Chromatography (GPC) : For molecular weight distribution analysis (e.g., Mn = 19.2 kDa, Đ = 2.2 in copolymers) .

- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C₂₄H₃₈SSn) .

Q. What role does this compound play in the development of organic electronic materials?

It acts as a critical monomer in conjugated polymers for:

- Organic Solar Cells (OSCs) : As a donor unit in benzo[1,2-b:4,5-b']dithiophene (BDT)-based copolymers, enabling π-orbital overlap for charge transport .

- Polymer Synthesis : Facilitates Stille polycondensation with selenophene or thienothiophene acceptors to tune bandgaps .

Advanced Research Questions

Q. How do researchers address inconsistencies in device performance when using stannane-based polymers?

Contradictions in power conversion efficiency (PCE) often arise from:

- Batch-to-Batch Variability : Trace impurities (<1%) in the stannane monomer can disrupt polymer crystallinity. Mitigation involves rigorous purification (e.g., Soxhlet extraction) .

- Structural Defects : Side reactions during polymerization (e.g., β-linkages in thiophene units) reduce charge mobility. MALDI-TOF MS is used to identify end-group defects .

- Solvent Anisotropy : Chlorobenzene vs. chloroform affects polymer aggregation; in-situ grazing-incidence XRD is employed to correlate solvent choice with morphology .

Q. What strategies are used to optimize the electron-deficient acceptor pairing with this stannane donor in copolymer systems?

Advanced approaches include:

- Ternary Systems : Blending with non-fullerene acceptors (e.g., ITIC-Th) to enhance photon harvesting .

- Side-Chain Engineering : Modifying the 2-ethylhexyl group to balance solubility and π-stacking (e.g., branching vs. linear alkyl chains) .

- DFT Calculations : Predicting HOMO/LUMO alignment between donor (stannane) and acceptor (e.g., isoindigo) units to minimize voltage losses .

Q. How are spectroscopic and computational methods integrated to resolve ambiguities in the compound’s reactivity?

- UV-Vis/NIR Spectroscopy : Identifies charge-transfer states in copolymers, with discrepancies in absorption edges addressed via time-dependent DFT .

- X-ray Crystallography : Rarely applicable due to polymer amorphousness, but single-crystal analogs (e.g., ethyl thiophene carboxylate derivatives) provide bond-length references .

- Kinetic Studies : Monitoring Stille coupling efficiency using in-situ ¹¹⁹Sn NMR to detect trimethyltin iodide byproducts .

Methodological Challenges and Solutions

Q. What precautions are critical when handling this compound?

Q. How do researchers reconcile discrepancies between theoretical and experimental molecular weights in polymerization?

- End-Group Analysis : Using bromine or thiophene end-cappers to quantify termination events via ¹H NMR integration .

- MALDI-TOF Calibration : Adjusting matrix conditions (e.g., dithranol vs. DHB) to detect high-Mw polymer chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.